molecular formula C10H10BrNO2 B13510632 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13510632
M. Wt: 256.10 g/mol
InChI Key: UVRLIVGJYBTFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its unique structural and conformational features. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex bioactive molecules .

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: The parent compound without the bromine substitution.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with the bromine atom at a different position.

    1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: A phosphonic acid derivative with similar structural features

Uniqueness

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity. This substitution enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

UVRLIVGJYBTFCH-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.